3H-1,2,4-Triazol-3-one, 4-[4-(5-benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-2-(2-methoxyethyl)-
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Overview
Description
3H-1,2,4-Triazol-3-one, 4-[4-(5-benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-2-(2-methoxyethyl)- is a complex organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
The synthesis of 3H-1,2,4-Triazol-3-one, 4-[4-(5-benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-2-(2-methoxyethyl)- involves multiple steps, including the formation of the triazole ring and the introduction of various substituents. The synthetic route typically starts with the preparation of the benzofuranyl phenyl precursor, followed by the cyclopropylcarbonyl pyrrolidinyl intermediate. The final steps involve the formation of the triazole ring and the addition of the methoxyethyl group. Industrial production methods focus on optimizing reaction conditions to achieve high yields and purity, often involving the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents, with reaction conditions often involving controlled temperatures and pressures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted triazoles and related derivatives.
Scientific Research Applications
3H-1,2,4-Triazol-3-one, 4-[4-(5-benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-2-(2-methoxyethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and its substituents play a crucial role in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit the activity of certain enzymes, thereby affecting cellular processes and leading to therapeutic effects.
Comparison with Similar Compounds
Compared to other triazole derivatives, 3H-1,2,4-Triazol-3-one, 4-[4-(5-benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-2-(2-methoxyethyl)- is unique due to its specific structural features, such as the benzofuranyl phenyl and cyclopropylcarbonyl pyrrolidinyl groups. Similar compounds include other triazole derivatives with different substituents, such as fluconazole and itraconazole, which are used as antifungal agents. The uniqueness of this compound lies in its potential for diverse biological activities and its ability to serve as a versatile building block in synthetic chemistry.
Properties
Molecular Formula |
C28H30N4O4 |
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Molecular Weight |
486.6 g/mol |
IUPAC Name |
4-[4-(1-benzofuran-5-yl)phenyl]-5-[[1-(cyclopropanecarbonyl)pyrrolidin-3-yl]methyl]-2-(2-methoxyethyl)-1,2,4-triazol-3-one |
InChI |
InChI=1S/C28H30N4O4/c1-35-15-13-31-28(34)32(26(29-31)16-19-10-12-30(18-19)27(33)21-2-3-21)24-7-4-20(5-8-24)22-6-9-25-23(17-22)11-14-36-25/h4-9,11,14,17,19,21H,2-3,10,12-13,15-16,18H2,1H3 |
InChI Key |
YBRCIPCCYZCRBX-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=O)N(C(=N1)CC2CCN(C2)C(=O)C3CC3)C4=CC=C(C=C4)C5=CC6=C(C=C5)OC=C6 |
Origin of Product |
United States |
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